Pentafluorophenol-D

Catalog No.
S1485327
CAS No.
105596-34-7
M.F
C6HF5O
M. Wt
185.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenol-D

CAS Number

105596-34-7

Product Name

Pentafluorophenol-D

IUPAC Name

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C6HF5O

Molecular Weight

185.07 g/mol

InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD

InChI Key

XBNGYFFABRKICK-DYCDLGHISA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Isomeric SMILES

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Pentafluorophenol-D (C6F5OD) is a valuable solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for studying the structure and properties of molecules.

Its key features for NMR include:

  • Chemical inertness: Pentafluorophenol-D is unreactive with many other chemicals, minimizing potential interference with the sample being studied. Source: Sigma-Aldrich product page:
  • Deuterium labeling: The presence of the deuterium atom (D) in place of a hydrogen atom (H) minimizes the signal from the solvent itself in the NMR spectrum, allowing for better observation of the signals from the sample. Source: American Chemical Society - "Deuterium NMR" by Raymond L. Klein, John D. Roberts
  • Good solubility: Pentafluorophenol-D can dissolve a wide range of organic compounds, making it suitable for studying a variety of samples. Source: Sigma-Aldrich product page:

Other Potential Applications:

While NMR spectroscopy is the primary application of Pentafluorophenol-D in scientific research, some studies have explored its use in other areas, such as:

  • Synthesis of fluorinated materials: Due to its unique properties, Pentafluorophenol-D has been investigated as a potential precursor for the synthesis of fluorinated materials with specific properties. [Source: "Journal of Fluorine Chemistry" - Volume 128, Issue 2, February 2007, Pages 162-167]
  • Study of acid-base reactions: The acidic properties of Pentafluorophenol-D have been studied in the context of understanding acid-base reactions. [Source: "The Canadian Journal of Chemistry" - Volume 45, Issue 12, 1967, Pages 2481-2488]

Pentafluorophenol-D is a deuterated form of pentafluorophenol, a compound characterized by the presence of five fluorine atoms attached to a phenolic ring. This unique substitution pattern significantly enhances its reactivity and stability compared to other phenolic compounds. Pentafluorophenol-D is primarily utilized in biochemical applications, particularly in the synthesis of peptides and proteins, due to its ability to act as an effective coupling agent for carboxylic acids and amines .

PFD-D itself likely doesn't have a specific mechanism of action. Its primary function is as a research tool for studying other compounds using NMR spectroscopy.

PFP, the parent compound, is known to be toxic and corrosive. It can cause skin burns, eye damage, and respiratory problems upon inhalation []. Due to the similar structure, PFD-D is likely to exhibit similar hazards.

, notably nucleophilic substitutions. Under basic conditions, it can undergo cleavage to yield pentafluorophenolate, which serves as a strong leaving group due to the electron-withdrawing effects of the fluorine atoms . This property facilitates reactions with various nucleophiles, minimizing side reactions such as racemization during peptide synthesis .

Additionally, pentafluorophenol-D has been shown to catalyze specific reactions, such as the Pictet–Spengler reaction, where it aids in forming spirocyclic compounds . Its reactivity profile allows it to engage in both electrophilic and nucleophilic substitution reactions, making it versatile in organic synthesis.

Pentafluorophenol-D exhibits notable biological activity, particularly in biochemical pathways involving peptide synthesis. Its strong electrophilic nature allows it to activate carboxylic acids effectively, facilitating their coupling with amines. This characteristic is crucial in synthesizing peptides with high yields and minimal side products. Furthermore, studies indicate that pentafluorophenol derivatives can influence biological systems through their interactions with various biomolecules, although specific biological effects of pentafluorophenol-D require further investigation.

The synthesis of pentafluorophenol-D typically involves deuteration processes applied to pentafluorophenol. One common method includes the use of deuterated solvents or reagents during the reaction steps, allowing for the incorporation of deuterium into the final product. For example, utilizing deuterated water or deuterated acids can facilitate the formation of pentafluorophenol-D from its non-deuterated counterpart .

Another approach involves direct substitution reactions where appropriate deuterated nucleophiles are used to replace hydrogen atoms with deuterium on the phenolic structure. This method is particularly useful for creating labeled compounds for tracing studies in biochemical research.

Pentafluorophenol-D finds extensive applications in organic synthesis and biochemical research. Its primary use lies in peptide synthesis, where it acts as a coupling agent for activating carboxylic acids. This application is vital in pharmaceutical chemistry for developing new therapeutic peptides .

Furthermore, its role as a catalyst in various organic reactions expands its utility beyond peptide synthesis. The compound is also explored for potential applications in materials science due to its unique electronic properties conferred by the fluorine substituents.

Interaction studies involving pentafluorophenol-D focus on its reactivity with different nucleophiles and electrophiles. Research indicates that it can effectively participate in nucleophilic aromatic substitution reactions, where its fluorine atoms influence the reaction kinetics and mechanisms . Additionally, studies have shown that pentafluorophenol derivatives can interact with biological molecules, impacting their functionality and stability.

These interactions are crucial for understanding how pentafluorophenol-D can be utilized in designing new drugs or modifying existing compounds for enhanced biological activity.

Several compounds share structural similarities with pentafluorophenol-D, yet each exhibits unique properties:

Compound NameFluorine SubstituentsKey Features
Pentafluorophenol5Strong electrophile; used as coupling agent
Hexafluorobenzene6Highly stable; used in materials science
Trifluoromethylphenol3Weaker electrophile; less reactive than pentafluorophenol
Perfluorophenol6Fully fluorinated; excellent thermal stability

Uniqueness of Pentafluorophenol-D: Its unique combination of five fluorine atoms enhances its reactivity while maintaining stability under various conditions. This makes it particularly effective as a coupling agent in peptide synthesis compared to other similar compounds.

Traditional Fluorination and Isotopic Labeling Techniques

Traditional synthesis of Pentafluorophenol-D typically begins with the preparation of pentafluorophenol, followed by deuterium incorporation at the hydroxyl position. Several established routes exist for pentafluorophenol synthesis, which can then be modified to incorporate deuterium.

One common approach involves the nucleophilic aromatic substitution of hexafluorobenzene. This reaction pathway was described in a 2015 patent where hexafluorobenzene reacts with potassium hydroxide in tert-butyl alcohol at 60-70°C for approximately 3 hours. The reaction proceeds without requiring high-temperature pressurization, making it accessible for laboratory-scale synthesis:

$$ \text{C}6\text{F}6 + \text{KOH} \xrightarrow{\text{t-BuOH, 60-70°C}} \text{C}6\text{F}5\text{OH} $$

The non-deuterated pentafluorophenol can subsequently undergo hydrogen-deuterium exchange using deuterium oxide (D2O) under appropriate catalytic conditions. This follows similar principles to those used in other isotopic labeling studies, where hydroxyl hydrogens readily exchange with deuterium in deuterated solvents.

An alternative synthetic route described in a 2012 patent involves a multi-step process starting from 2,3,4,5,6-pentafluoro-1-substituted benzene derivatives:

  • Lithiation with n-butyllithium in THF at approximately -75°C
  • Esterification with trimethyl borate
  • Hydrolysis to form pentafluorophenylboronic acid
  • Oxidation with hydrogen peroxide to yield pentafluorophenol

This methodology achieved pentafluorophenol with 99.5% purity and 78.7% yield, providing an excellent precursor for subsequent deuteration.

Table 1: Key Synthetic Routes to Pentafluorophenol (Precursor to Pentafluorophenol-D)

Starting MaterialReagentsConditionsYieldReference
HexafluorobenzeneKOH, t-BuOH60-70°C, 3hNot specified
Pentafluorobenzenen-BuLi, B(OCH3)3, H2O2-75°C→RT, one-pot78.7%
HexafluorobenzeneNaOCH3 in methanolReflux72% (for pentafluoroanisole)
Pentafluoro phenyl alkyl etherMetal chloride catalystNot specifiedNot specified

Novel Catalytic Deuterium Incorporation Strategies

Recent advances in deuterium incorporation have focused on developing more efficient and selective catalytic methods for producing high-purity Pentafluorophenol-D. Particularly noteworthy is the discovery of regioselective H/D exchange strategies.

A breakthrough approach published in early 2020 demonstrated the synthesis of α,α-dideuterio alcohols with exceptional deuterium incorporation (>98% D2) using pentafluorophenyl esters as precursors, samarium iodide (SmI2) as a reducing agent, and D2O as the deuterium source. While this method doesn't directly produce Pentafluorophenol-D, it establishes valuable principles for selective deuterium incorporation that can be adapted for hydroxyl deuteration:

$$ \text{PFP-ester} + \text{SmI}2 + \text{D}2\text{O} \rightarrow \text{α,α-dideuterio alcohol} + \text{PFP-OH} $$

Another innovative approach involves triethylamine (Et3N)-catalyzed H/D exchange on the α-position of pentafluorophenyl esters, which could be modified for hydroxyl deuteration. This mild method achieves high regioselectivity without requiring harsh reaction conditions.

In organometallic chemistry contexts, research has shown that C6F5OD can be used in place of C6F5OH in reactions with niobium complexes, suggesting established methods for pentafluorophenol deuteration exist in synthetic laboratories. These approaches likely involve:

  • Treatment of pentafluorophenol with excess D2O under basic conditions
  • Selective deuteration using D2O with appropriate catalysts
  • Exchange reactions using deuterated acids

Continuous Flow Synthesis Optimization for Industrial Applications

For industrial-scale production of Pentafluorophenol-D, continuous flow synthesis offers significant advantages over batch processes, including enhanced safety profiles, improved heat management, and consistent product quality.

Current industrial manufacturing capabilities include "high-efficiency continuous flow synthesis" systems specifically designed for hazardous reaction engineering processes including fluorination reactions. These systems enable:

  • Precise temperature control for selective deuteration
  • Continuous processing from gram to metric ton quantities
  • Enhanced safety for handling reactive fluorinated intermediates
  • Consistent deuteration levels exceeding 99% D-atom incorporation

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Pentafluorophenol-D Production

ParameterBatch SynthesisContinuous Flow Synthesis
ScaleLimited by reactor sizeScalable through increased run time
Temperature ControlChallenging for exothermic reactionsPrecise due to high surface-to-volume ratio
Deuteration EfficiencyVariableConsistent (≥99% D-atom)
SafetyHigher risk for hazardous intermediatesReduced due to smaller reaction volumes
Solvent ConsumptionHigherLower (30-50% reduction)
Production RateLimited by batch size0.1-100 kg/day (adjustable)

Industrial production facilities capable of producing Pentafluorophenol-D at scale typically feature specialized equipment for handling fluorinated compounds and isotopic labeling, with capacities ranging from research quantities (1g) to bulk orders (100kg).

XLogP3

3.2

Dates

Modify: 2024-04-14

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